Cas no 72744-54-8 (5-Bromo-1,3-benzodioxole-4-carboxaldehyde)
5-Bromo-1,3-benzodioxole-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole-4-carboxaldehyde,5-bromo-
- 4-Bromo-1,2-(methylenedioxy)-3-benzaldehyde
- 5-bromo-1,3-benzodioxole-4-carbaldehyde
- 5-Bromo-1,3-benzodioxole-4-carboxaldehyde
- 2-bromo-5,6-(methylenedioxy)benzaldehyde
- 5-bromo-2H-1,3-benzodioxole-4-carbaldehyde
- 5-bromobenzo[d][1,3]dioxole-4-carbaldehyde
- 5-bromobenzo[d][1,3]dioxole-4-carboxaldehyde
- RVCGOVWXRXITJA-UHFFFAOYSA
- 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE, 5-BROMO-
- 5-Bromo-1,3-benzodioxol-4-carboxaldehyde
- CS-0099708
- 5-bromo-1,3-dioxaindane-4-carbaldehyde
- MFCD02069012
- 5-Bromo-1,3-benzodioxole-4-carboxaldehyde, 96%
- EN300-205413
- InChI=1/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2
- 72744-54-8
- RVCGOVWXRXITJA-UHFFFAOYSA-
- AKOS015889257
- CS-16526
- SCHEMBL863397
- RVCGOVWXRXITJA-UHFFFAOYSA-N
- Z1269219805
- 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXALDEHY
- D76021
- 5-bromobenzo[d][1,3]dioxol-4-carbaldehyde
- 5-BROMO-1 3-BENZODIOXOLE-4-CARBOXALDEHY&
- AE-641/30608013
- DTXSID30452639
- FT-0747056
- DB-074611
-
- MDL: MFCD02069012
- Inchi: 1S/C8H5BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2
- InChI Key: RVCGOVWXRXITJA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1C=O)OCO2
Computed Properties
- Exact Mass: 227.94200
- Monoisotopic Mass: 227.94221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.783
- Melting Point: 162-166 °C (lit.)
- Boiling Point: 309.28°C at 760 mmHg
- Flash Point: 140.848°C
- Refractive Index: 1.65
- PSA: 35.53000
- LogP: 1.99030
5-Bromo-1,3-benzodioxole-4-carboxaldehyde Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
5-Bromo-1,3-benzodioxole-4-carboxaldehyde Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1,3-benzodioxole-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B680640-10mg |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde |
72744-54-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B680640-50mg |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde |
72744-54-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B680640-100mg |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde |
72744-54-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 597376-1G |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde |
72744-54-8 | 96% | 1G |
¥747.37 | 2022-02-24 | |
| Apollo Scientific | OR510039-1g |
5-Bromobenzo[d][1,3]dioxole-4-carbaldehyde |
72744-54-8 | >97% | 1g |
£50.00 | 2025-02-20 | |
| A2B Chem LLC | AB68837-5g |
5-Bromobenzo[d][1,3]dioxole-4-carbaldehyde |
72744-54-8 | 96% | 5g |
$794.00 | 2024-04-19 | |
| abcr | AB515914-25g |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde, 95%; . |
72744-54-8 | 95% | 25g |
€923.80 | 2025-04-16 | |
| abcr | AB515914-1 g |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde, 95%; . |
72744-54-8 | 95% | 1g |
€143.80 | 2023-05-18 | |
| abcr | AB515914-5 g |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde, 95%; . |
72744-54-8 | 95% | 5g |
€380.70 | 2023-05-18 | |
| abcr | AB515914-10 g |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde, 95%; . |
72744-54-8 | 95% | 10g |
€612.90 | 2023-05-18 |
5-Bromo-1,3-benzodioxole-4-carboxaldehyde Suppliers
5-Bromo-1,3-benzodioxole-4-carboxaldehyde Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-Bromo-1,3-benzodioxole-4-carboxaldehyde
Introduction to 5-Bromo-1,3-benzodioxole-4-carboxaldehyde (CAS No. 72744-54-8)
5-Bromo-1,3-benzodioxole-4-carboxaldehyde, identified by the chemical formula CAS No. 72744-54-8, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde derivative belongs to the benzodioxole class, characterized by its brominated aromatic structure and aldehyde functional group. The compound's unique molecular framework makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting neurological and inflammatory disorders.
The benzodioxole core of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde is known for its structural versatility and biological activity. This scaffold has been extensively studied for its potential in modulating enzyme activities and receptor interactions. Recent advancements in medicinal chemistry have highlighted its role as a precursor in designing novel therapeutic agents. The presence of both bromine and aldehyde functionalities provides multiple sites for chemical modification, enabling the construction of complex molecules with tailored pharmacological properties.
In the context of contemporary research, 5-Bromo-1,3-benzodioxole-4-carboxaldehyde has garnered attention for its applications in the synthesis of small-molecule inhibitors. Specifically, studies have demonstrated its utility in generating compounds that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. The bromine atom enhances electrophilicity, facilitating further functionalization, while the aldehyde group serves as a reactive site for condensation reactions with nucleophiles.
One of the most compelling aspects of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde is its role in developing treatments for neurological disorders. Research has indicated that derivatives of this compound may interact with serotonin and dopamine receptors, making them promising candidates for addressing conditions such as depression and Parkinson's disease. The benzodioxole moiety's ability to cross the blood-brain barrier further enhances its therapeutic potential. Ongoing studies are exploring its efficacy in modulating neurotransmitter release and receptor signaling, with preliminary results showing encouraging prospects.
The synthesis of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde typically involves multi-step organic reactions starting from readily available aromatic precursors. Common synthetic routes include bromination of 1,3-dihydroxybenzene followed by formylation at the para position relative to the hydroxyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic methodologies underscore the compound's accessibility and suitability for large-scale production.
From a pharmacokinetic perspective, 5-Bromo-1,3-benzodioxole-4-carboxaldehyde exhibits favorable properties that make it an attractive scaffold for drug development. Its molecular structure allows for efficient absorption, distribution, metabolism, and excretion (ADME) characteristics. Additionally, computational modeling studies have predicted its high binding affinity to target proteins, suggesting strong interaction capabilities that could translate into potent biological effects.
The pharmaceutical industry has taken notice of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde due to its broad spectrum of potential applications. Researchers are actively investigating its role in combating antibiotic-resistant bacteria by designing derivatives that disrupt bacterial cell wall synthesis or metabolic pathways. Furthermore, its anti-inflammatory properties make it a candidate for developing novel anti-arthritis drugs. The compound's versatility underscores its importance as a building block in modern drug discovery.
In conclusion,5-Bromo-1,3-benzodioxole-4-carboxaldehyde (CAS No. 72744-54-8) represents a cornerstone in synthetic organic chemistry and pharmaceutical research. Its unique structural features and biological activities position it as a key intermediate in developing innovative therapeutic agents. As research continues to uncover new applications and synthetic strategies,5-Bromo-1,3-benzodioxole-4-carboxaldehyde is poised to remain at the forefront of medicinal chemistry innovation.
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